molecular formula C3H6O2S B556591 3-Mercaptopropionic acid CAS No. 107-96-0

3-Mercaptopropionic acid

Cat. No. B556591
CAS RN: 107-96-0
M. Wt: 106,14 g/mole
InChI Key: DKIDEFUBRARXTE-UHFFFAOYSA-N
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Description

3-Mercaptopropionic acid (3-MPA) is an organosulfur compound with the formula HSCH2CH2CO2H. It is a bifunctional molecule, containing both carboxylic acid and thiol groups. It is a colorless oil and is derived from the addition of hydrogen sulfide to acrylic acid . It is used as a self-assembled monolayer (SAM) with a thiol and carboxylic groups. It has short carbon chains and is mainly used as a capping agent on a variety of nanoparticles .


Synthesis Analysis

3-Mercaptopropionic acid is used in the synthesis of peptide and protein thioesters. It fragments peptides and proteins sequence-specifically to afford thioesters which can be used in native chemical ligation reactions . It is also used as a reducing agent for the deoxygenation of various alkyl and aryl sulfoxides .


Molecular Structure Analysis

The molecular formula of 3-Mercaptopropionic acid is C3H6O2S. It is a bifunctional molecule, containing both carboxylic acid and thiol groups . The molecular weight is 106.14 g/mol .


Chemical Reactions Analysis

3-Mercaptopropionic acid is used in various chemical reactions. For instance, it is used for the deoxygenation of various alkyl and aryl sulfoxides . It is also involved in the oxidation reaction with hydrogen peroxide .


Physical And Chemical Properties Analysis

3-Mercaptopropionic acid is a colorless oil. It is soluble in water and has a density of 1.218 g/cm^3 .

Scientific Research Applications

Biomedical Labeling Materials

3-Mercaptopropionic acid (3-MPA) is utilized as a capping agent on CdTe quantum dot nanocrystals (QD NCs), which are employed as labeling materials in biomedical applications. This allows for precise labeling in biological studies and medical diagnostics .

Metal Ion Extraction and Preconcentration

It is also used to modify the surface of iron oxide nanoparticles (Fe2O3) for the extraction and preconcentration of metal ions like Al3+ and Cr3+ from various biological samples. This application is crucial in environmental monitoring and bioanalysis .

Electrochemical Detection

Self-assembled monolayers (SAMs) of 3-MPA are capped on ZnSe quantum dots for the electrochemical detection of dopamine, an important neurotransmitter. This application is significant in the field of neurochemistry and for the diagnosis of neurological disorders .

Quantum Dot Interaction Studies

Studies have focused on 3-mercaptopropionic acid-coated CdSe-CdS/ZnS core-multishell quantum dots (3MPA-QDs) and their interactions with human umbilical vein endothelial cells. This research is vital for understanding the biomedical implications of quantum dots .

Influence on Quantum Dot Properties

Research has been conducted to understand the influence of 3-MPA concentrations on the properties of cadmium sulfide (CdS) quantum dots. This is important for optimizing quantum dots for various technological applications .

Polymerization Processes

3-MPA acts as a chain transfer agent in the polymerization of temperature-responsive polymers like PNIPA. It affects the lower critical solution temperature (LCST) and chemical structure, which is essential in materials science .

Safety And Hazards

3-Mercaptopropionic acid is considered hazardous. It may be corrosive to metals, toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The market for 3-Mercaptopropionic acid is expected to reach US$ 544.7 Million by 2033, growing at a CAGR of 5.3% during the forecast period 2023 to 2033 . This suggests that there is a growing demand for this compound, possibly due to its wide range of applications in various fields.

properties

IUPAC Name

3-sulfanylpropanoic acid
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InChI

InChI=1S/C3H6O2S/c4-3(5)1-2-6/h6H,1-2H2,(H,4,5)
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InChI Key

DKIDEFUBRARXTE-UHFFFAOYSA-N
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Canonical SMILES

C(CS)C(=O)O
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Molecular Formula

C3H6O2S
Record name 3-Mercaptopropionic acid
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DSSTOX Substance ID

DTXSID8026775
Record name 3-Mercaptopropanoic acid
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Molecular Weight

106.15 g/mol
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Physical Description

Liquid, Clear liquid or solid; [HSDB] Colorless liquid with a stench; mp = 17-19 deg C; [MSDSonline], Clear colourless to pale yellow oily liquid; Roasted sulphureous aroma
Record name Propanoic acid, 3-mercapto-
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Boiling Point

111 °C AT 15 MM HG, 110.00 to 111.00 °C. @ 15.00 mm Hg
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Flash Point

93 °C
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Solubility

SOL IN WATER, ALCOHOL, BENZENE, & ETHER, Soluble, Practically insoluble or insoluble in water, Soluble (in ethanol)
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Density

1.218 AT 21 °C, 1.220-1.226 (20°)
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Vapor Pressure

0.04 [mmHg]
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Product Name

3-Mercaptopropionic acid

Color/Form

CLEAR LIQUID, AMORPHOUS CRYSTALS

CAS RN

107-96-0
Record name 3-Mercaptopropionic acid
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Melting Point

16.8 °C
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Synthesis routes and methods I

Procedure details

The acids from which the esters are derived are also generally available commercially but may be made if so desired by procedures of long-standing in the chemical arts. Mercaptoacetic acid, for example, may be made by the reaction of sodium hydro-sulfide with sodium chloroacetate and subsequent acidification. β-mercaptopropionic acid is obtained in about 80% yield from the reaction of sodium hydrosulfide with β-propiolactone in acetonitrile and subsequent acidification. Mercaptosuccinic acid may be made by adding hydrogen sulfide across the double bond of maleic anhydride followed by hydrolysis. Also suitable for the purposes of this invention are the alkyl esters of α-mercapto-propionic acid, which may be prepared from α-chloropropionic acid and sodium thiosulfate according to the procedure described in U.S. Pat. No. 2,413,361.
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Synthesis routes and methods II

Procedure details

Alkyl esters, as thus characterized, of mercaptoacetic (thioglycolic), β-mercapto-propionic, and mercaptosuccinic (thiomalic) acids exemplify mercaptoesters suitable for the method of this invention. The 2-ethylhexyl, iso-octyl, and n-octadecyl esters are preferable from the standpoint of the effectiveness of the heat stabilizers ultimately derived from them. Particularly preferred for that purpose are the iso-octyl and 2-ethylhexyl mercaptoacetates, iso-octyl mercaptopropionate, and the n-octadecyl mercaptoacetate and mercaptopropionate. All of these mercaptoesters are either available commercially or are easily made by conventional esterification procedures. The acids from which the esters are derived are also generally available commercially but may be made if so desired by procedures of long-standing in the chemical arts. Mercaptoacetic acid, for example, may be made by the reaction of sodium hydrosulfide with sodium chloroacetate and subsequent acidification. β-mercaptopropionic acid is obtained in about 80% yield from the reaction of sodium hydrosulfide with β-propiolactone in acetonitrile and subsequent acidification. Mercaptosuccinic acid may be made by adding hydrogen sulfide across the double bond of maleic anhydride followed by hydrolysis. Also suitable for the purposes of this invention are the alkyl esters of α-mercapto-propionic acid, which may be prepared from α-chloroproprionic acid and sodium thiosulfate according to the procedure described in U.S. Pat. No. 2,413,361, which is incorporated herein by reference. The alkyl esters may be made by conventional techniques. The respective zinc derivatives of the particularly preferred mercaptoesters are thus the preferred heat stabilizers in the compositions of this invention. Either French or American process zinc oxide is suitable for their preparation according to the method of this invention. Both are available in lead-free grades, which are preferable.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-MPA impact fatty acid metabolism?

A: 3-MPA inhibits mitochondrial long-chain acyl coenzyme A (CoA) dehydrogenase, a key enzyme in beta-oxidation, the primary pathway for fatty acid breakdown. This inhibition leads to decreased ketone body production and can cause the accumulation of triglycerides in the liver, mimicking some features of Reye's syndrome. []

Q2: What is the role of 3-MPA in the context of thiol dioxygenases?

A: 3-MPA serves as a substrate for a specific thiol dioxygenase found in Pseudomonas aeruginosa. This enzyme, initially identified as a cysteine dioxygenase homologue, exhibits a higher affinity for 3-MPA, catalyzing its conversion to 3-sulfinopropionic acid. [, ]

Q3: How does 3-MPA affect melanoma cells resistant to vemurafenib?

A: Research suggests that 3-MPA can overcome chemoresistance to vemurafenib in melanoma cells by inhibiting phosphoenolpyruvate carboxykinase 1 (PCK1). This inhibition disrupts intracellular metabolic reprogramming, leading to increased oxidative stress and sensitizing drug-resistant cells to vemurafenib's killing effect. []

Q4: What is the molecular formula and weight of 3-MPA?

A4: The molecular formula of 3-MPA is C3H6O2S, and its molecular weight is 106.14 g/mol.

Q5: How can spectroscopic techniques be used to characterize 3-MPA?

A5: Various spectroscopic methods can provide insights into the structural features of 3-MPA:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the connectivity and environment of hydrogen (1H NMR) and carbon (13C NMR) atoms in the molecule. [, ]
  • Infrared (IR) Spectroscopy: Helps identify functional groups present in the molecule based on their characteristic vibrational frequencies. [, ]
  • Mass Spectrometry (MS): Can determine the molecular weight and fragmentation pattern of 3-MPA, aiding in structural elucidation. [, ]

Q6: How does 3-MPA perform as a corrosion inhibitor?

A: 3-MPA acts as an effective corrosion inhibitor for carbon steel in CO2-aerated NaCl solutions. It predominantly affects cathodic processes, forming a protective chemisorbed film on the metal surface to suppress dissolution and hydrogen evolution reactions. []

Q7: Can 3-MPA be used in the synthesis of polymers?

A: 3-MPA can be used in the synthesis of hyperbranched polythioketals. Specifically, 2-[4-(4-mercaptobutoxy)phenoxy]-9H-fluoren-9-one, an AB2 monomer containing a 3-MPA-like moiety, undergoes polymerization in trifluoroacetic acid to yield a 100% branched polymer. []

Q8: What is the role of 3-MPA in the preparation of quantum dots (QDs)?

A: 3-MPA serves as a stabilizing ligand in the aqueous synthesis of various QDs, including CdTe, CdSe, CdS, AgInS2, and PbS. The thiol group of 3-MPA binds to the surface of the QDs, providing colloidal stability and influencing their optical properties. [, , , , , , ]

Q9: How have computational methods been used to study 3-MPA?

A: Density functional theory (DFT) calculations have been employed to investigate the interaction of 3-MPA with metal ions like Cd2+, Zn2+, and Hg2+. These studies provide insights into the structural, electronic, and energetic properties of the resulting complexes, including preferred coordination modes and the influence of solvent effects. [, ]

Q10: How do structural modifications of 3-MPA affect its interaction with thiol dioxygenases?

A: In the case of 3-mercaptopropionate dioxygenase from Pseudomonas aeruginosa, replacing the arginine residue near the active site with glutamine and the absence of a cis-peptide bond are associated with a shift in substrate preference from cysteine to 3-MPA. []

Q11: What analytical techniques are used to quantify 3-MPA?

A11: Several techniques are employed for 3-MPA analysis:

  • High-Performance Liquid Chromatography (HPLC): Allows for the separation and quantification of 3-MPA, often after derivatization with reagents like o-phthaldialdehyde (OPA) for enhanced detection sensitivity. [, ]
  • Spectrofluorimetry: Can be used to determine 3-MPA concentrations by measuring the fluorescence intensity of its derivative formed with OPA in the presence of 3-mercaptopropionic acid. []
  • Resonance Rayleigh Scattering (RRS) Spectrometry: Offers a sensitive method for 3-MPA quantification based on the enhancement of RRS signals of 3-MPA-modified CdTe quantum dots in the presence of analytes like lysozyme. []

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